1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAMKIHUHYOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Pyrazolo 3,4 C Pyridin 3 Amine
Strategies for Core Scaffold Synthesis
The construction of the pyrazolo[3,4-c]pyridine skeleton can be broadly categorized into two primary strategies: the formation of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) structure or, conversely, the annulation of the pyridine ring onto a pyrazole precursor.
This approach is a common and effective method for creating the pyrazolo[3,4-c]pyridine system. It typically begins with a substituted pyridine derivative, which then undergoes cyclization to form the fused pyrazole ring.
A foundational method for synthesizing pyrazolo[3,4-c]pyridines was developed by Chapman and Hurst. rsc.org The original procedure involves the nitrosation of 3-acetamido-4-methylpyridines, which leads to the formation of N-acetyl-N-nitroso intermediates. These intermediates then undergo rearrangement and cyclization to yield the pyrazolo[3,4-c]pyridine core. rsc.org More recent adaptations of this method have been employed for the synthesis of precursors like 5-halo-1H-pyrazolo[3,4-c]pyridines, demonstrating the enduring utility of this synthetic route. rsc.orgresearchgate.net
The classical Huisgen indazole synthesis provides another template for the formation of the pyrazole ring. This method has been adapted for the pyrazolo[3,4-c]pyridine system. rsc.orgresearchgate.net The synthesis of 5-methoxy-pyrazolo[3,4-c]pyridine, for example, utilizes an adaptation of the Chapman and Hurst procedure that is based on the principles of the Huisgen synthesis. rsc.orgresearchgate.net This involves the cyclization of an appropriately substituted pyridine precursor to form the fused N-heterocycle.
| Step | Reagents/Solvents | Purpose | Outcome |
| Cyclization | NaNO₂, Ac₂O, Dichloroethane (DCE) | Annulation of the pyrazole ring | Enhanced scalability and isolation of intermediate without purification rsc.orgresearchgate.net |
| Deacetylation | NaOMe/MeOH | Removal of the acetyl protecting group | Isolation of 5-halo-1H-pyrazolo[3,4-c]pyridines in high yield rsc.orgresearchgate.net |
An alternative strategy for constructing pyrazolopyridines involves building the pyridine ring onto an existing pyrazole molecule. This approach is particularly common for isomers like pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines but the principles are applicable across the isomer family. mdpi.comnih.govnih.gov The methodology generally utilizes an amino-substituted pyrazole as the starting material, which acts as a dinucleophile. nih.gov
This pyrazole derivative is reacted with a 1,3-biselectrophile, a molecule with two electrophilic centers, which facilitates the cyclocondensation reaction to form the six-membered pyridine ring. nih.gov Common biselectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their synthetic equivalents. nih.govmdpi.com The regioselectivity of the cyclization can be a challenge if the biselectrophile is unsymmetrical, often depending on the relative electrophilicity of the two carbonyl groups. nih.gov Three-component reactions, generating the biselectrophile in situ from an aldehyde and a ketone, have also been successfully employed to overcome some regioselectivity issues. nih.gov
| Pyrazole Precursor Type | Biselectrophile Partner | Resulting Ring System | Reference |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyridine | nih.gov |
| 5-Aminopyrazole | α,β-Unsaturated ketones | Pyridine | nih.govmdpi.com |
| 4-Aminopyrazole-5-carbaldehydes | - (self-condensation or with other reagents) | Pyridine | mdpi.comnih.gov |
Annulation of the Pyrazole Ring onto a Pre-existing Pyridine System
Regioselective Functionalization and Derivatization Strategies
Once the core 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is synthesized, specific functional groups, such as the 1-methyl and 3-amine groups, can be introduced through regioselective reactions. The scaffold offers multiple sites for elaboration, including the two nitrogen atoms (N-1 and N-2) and the carbon atoms of the pyridine and pyrazole rings (C-3, C-5, and C-7). rsc.orgresearchgate.net
N-1/N-2 Functionalization: Selective alkylation at the N-1 position to introduce the methyl group can be achieved through tailored reaction conditions and the use of appropriate protecting groups. rsc.orgresearchgate.net For instance, mesylation has been shown to selectively afford the N-1 protected product. rsc.org N-alkylation reactions are a standard method for installing groups like methyl at either nitrogen position. rsc.org
C-3 Functionalization: The introduction of a substituent at the C-3 position, where the amine group is located in the target molecule, can be accomplished via modern cross-coupling techniques. A particularly effective method is a tandem C-H borylation followed by a Suzuki–Miyaura cross-coupling reaction. rsc.orgresearchgate.net This two-step sequence allows for the installation of a wide range of functional groups at the C-3 position. While this method is generally used for aryl or alkyl groups, subsequent chemical transformations could convert an installed group into an amine.
C-5 Functionalization: The halo-substituent at the C-5 position serves as a versatile handle for further derivatization. Palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for introducing amine functionalities at this position. rsc.orgresearchgate.netrsc.org
C-7 Functionalization: The C-7 position can be selectively functionalized through metalation using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine), followed by reaction with various electrophiles. rsc.orgresearchgate.netrsc.org
| Position | Method | Reagents | Purpose |
| N-1 | Alkylation/Protection | Mesyl chloride (MsCl), Methylating agents | Introduction of methyl group or protecting group rsc.orgresearchgate.net |
| C-3 | Borylation/Suzuki Coupling | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, then Ar-X, Pd catalyst | Introduction of functional groups, precursor to amine rsc.orgresearchgate.net |
| C-5 | Buchwald-Hartwig Amination | Pd₂(dba)₃, rac-BINAP, NaOᵗBu, Amine | Introduction of amine groups rsc.orgresearchgate.net |
| C-7 | Metalation/Electrophilic Trap | TMPMgCl·LiCl, then Electrophile (e.g., I₂) | Introduction of various functional groups rsc.orgresearchgate.net |
N-Alkylation and Nitrogen Atom Functionalization (N-1, N-2)
The pyrazolo[3,4-c]pyridine core possesses two nitrogen atoms in the pyrazole ring (N-1 and N-2) that can be functionalized. Selective N-alkylation or protection is crucial for directing subsequent reactions and for modulating the compound's physicochemical properties. Research has demonstrated that functionalization of either N-1 or N-2 can be achieved with high selectivity by carefully choosing reagents and reaction conditions, drawing on precedents from standard indazole chemistry. nih.govrsc.org
For instance, mesylation (using MsCl) has been shown to selectively afford the N-1 protected product. rsc.org Conversely, protection with a (2-trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl can be directed to either the N-1 or N-2 position. Treatment with SEM-Cl and sodium hydride (NaH) in dimethylformamide (DMF) results in the N-1 protected isomer as the major product. In contrast, using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) (MeCN) favors the formation of the N-2 protected isomer. researchgate.net This differential reactivity allows for controlled synthesis of specific isomers, which is essential for building complex molecules and for structure-activity relationship (SAR) studies. nih.govrsc.org
Carbon Atom Functionalization for Diversification
The C-3 position of the pyrazolo[3,4-c]pyridine ring can be effectively functionalized using a one-pot, two-step tandem sequence involving C-H borylation followed by a Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This methodology introduces aryl or heteroaryl substituents at the C-3 position, significantly expanding the chemical diversity of the scaffold.
Table 1: Examples of C-3 Functionalization via Tandem Borylation and Suzuki-Miyaura Cross-Coupling
| Starting Material | Aryl Halide | Product | Overall Yield (%) | Reference |
|---|---|---|---|---|
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | 4-iodobenzonitrile | 4-(5'-Chloro-1'-((2''-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzonitrile | 48 | researchgate.net |
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | 1-bromo-4-(trifluoromethoxy)benzene | 5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | 31 | researchgate.net |
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | 2-bromopyridine | 5-Chloro-3-(pyridin-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | 41 | researchgate.net |
The C-5 position of the pyrazolo[3,4-c]pyridine scaffold, when bearing a halogen substituent (e.g., chlorine or bromine), is amenable to functionalization via palladium-catalyzed Buchwald-Hartwig amination. researchgate.netrsc.org This cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-5 position.
The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method has been successfully applied to 5-halo-1H-pyrazolo[3,4-c]pyridine precursors to generate a library of C-5 aminated derivatives. researchgate.net The ability to introduce diverse amine functionalities is highly valuable for tuning the biological activity and pharmaceutical properties of the core structure. nih.gov
Table 2: Examples of C-5 Functionalization via Buchwald-Hartwig Amination
| Starting Material | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | Morpholine | 4-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-5-yl)morpholine | 80 | researchgate.net |
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | 75 | researchgate.net |
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | N-methylpiperazine | 1-Methyl-4-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-5-yl)piperazine | 68 | researchgate.net |
Functionalization at the C-7 position represents another key vector for diversification. Selective metalation at C-7 can be achieved using hindered magnesium-lithium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). researchgate.net This regioselective deprotonation generates an organomagnesium intermediate that can be trapped with various electrophiles. nih.govresearchgate.net
The resulting organometallic species at C-7 can be further elaborated. For example, trapping with iodine provides a C-7 iodo-substituted intermediate. Alternatively, the organomagnesium species can be transmetalated with zinc chloride (ZnCl2) to form an organozinc reagent. researchgate.net This organozinc intermediate is then used in Negishi cross-coupling reactions with various aryl halides to introduce diverse aromatic groups at the C-7 position, often in high yields (71-83%). researchgate.net This selective metalation and cross-coupling strategy provides a robust route to elaborate the C-7 position of the pyrazolo[3,4-c]pyridine core. rsc.org
Table 3: Examples of C-7 Functionalization via Metalation and Negishi Cross-Coupling
| Starting Material | Electrophile / Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | Diphenyl disulfide (Electrophile) | 5-Chloro-7-(phenylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | 50 | rsc.orgresearchgate.net |
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | 4-Iodobenzonitrile (Negishi) | 4-(5'-Chloro-1'-((2''-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7-yl)benzonitrile | 83 | rsc.orgresearchgate.net |
| N-1 SEM protected 5-chloro-pyrazolo[3,4-c]pyridine | 2-Bromopyridine (Negishi) | 5-Chloro-7-(pyridin-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | 71 | researchgate.net |
Synthesis of Schiff Bases and Other Amine-Derived Analogues
The primary amino group at the C-3 position of the pyrazolo[3,4-c]pyridine core is a key functional handle for generating a variety of derivatives, most notably Schiff bases (imines). Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.eg
For pyrazolo[3,4-c]pyridin-3-amine and its analogues, this reaction typically involves refluxing the amine with a substituted aromatic or heteroaromatic aldehyde in a suitable solvent like absolute ethanol. sphinxsai.com A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction. sphinxsai.com The formation of the Schiff base is characterized by the appearance of the azomethine (-N=CH-) group. This synthetic route is straightforward and allows for the introduction of a vast array of substituents, enabling extensive exploration of the chemical space around the core scaffold. jst.go.jp
Novel Synthetic Routes and Process Optimization in Academic Settings
Other novel strategies for constructing the broader pyrazolopyridine nucleus include the cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones, often catalyzed by a Lewis acid like zirconium tetrachloride (ZrCl4). mdpi.com Another innovative approach involves the transformation of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into pyrazolo[3,4-b]pyridine-5-carboxylates, demonstrating the creative use of different heterocyclic precursors to access the desired scaffold. nih.gov These developments in synthetic methodology provide more efficient and versatile access to the pyrazolo[3,4-c]pyridine core, facilitating its application in drug discovery and materials science. rsc.org
Computational and Spectroscopic Characterization in Research Paradigms
Spectroscopic Analysis for Advanced Structural Elucidation and Conformation Studies (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural verification of pyrazolopyridine derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the structure of organic molecules. For the pyrazolo[3,4-c]pyridine scaffold, NMR helps assign protons and carbons to their specific positions on the heterocyclic rings. rsc.org Chemical shifts, coupling constants (J), and 2D NMR experiments like COSY, HSQC, and HMBC are used for unambiguous assignments. rsc.org For instance, in related 5-halo-1H-pyrazolo[3,4-c]pyridines, the proton signals for the core structure are typically found in the aromatic region of the spectrum. researchgate.net The methyl group attached to the nitrogen (N-1) would be expected to appear as a singlet in the upfield region of the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine, the primary amine (-NH₂) group would show characteristic stretching vibrations in the 3200–3500 cm⁻¹ region. wpmucdn.com C-H stretching from the methyl and aromatic rings, and C=N and C=C stretching vibrations from the fused rings would also be observable. wpmucdn.comresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound, confirming its chemical formula. researchgate.net Fragmentation patterns observed in the mass spectrum can further support structural assignments.
While specific spectral data for this compound is not widely published, the table below presents representative data for a closely related analogue, 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one, to illustrate typical spectroscopic values for this scaffold. researchgate.net
| Technique | Parameter | Observed Value (Analogue: 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one) |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.56 (s, 1H) | Corresponds to 7-H proton |
| δ 8.15 (s, 1H) | Corresponds to 3-H proton | |
| δ 7.69 (s, 1H) | Corresponds to 4-H proton | |
| δ 2.81 (s, 3H) | Corresponds to acetyl C(O)CH₃ protons | |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.3, 144.7, 138.0, 137.8, 134.7, 133.8, 114.8 | Ring carbons and carbonyl carbon |
| δ 22.6 | Acetyl C(O)CH₃ carbon | |
| - | - | |
| IR (ATR) | Vmax (cm⁻¹) | 1729 (C=O), 1390, 1353, 634 |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict molecular properties and guide the design of new compounds. These in silico methods are crucial in modern drug discovery for exploring chemical space and prioritizing synthetic efforts.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand and predict the interaction between ligands, such as pyrazolopyridine derivatives, and protein targets. Research on various pyrazolopyridine isomers has demonstrated their potential to bind to a range of protein kinases and other targets. Docking studies help to visualize key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.govresearchgate.net For example, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been docked into the active sites of targets like TANK-binding kinase 1 (TBK1) and Anaplastic lymphoma kinase (ALK) to rationalize their inhibitory activity. nih.govnih.gov Similarly, pyrazolo[4,3-c]pyridine derivatives have been studied as inhibitors of the PEX14-PEX5 protein-protein interaction. acs.org
| Scaffold | Protein Target | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | Identified key hydrogen bond interactions within the kinase active site. | nih.gov |
| Pyrazolo[3,4-b]pyridine | ALK-L1196M | Revealed favorable interactions with the mutant M1196 residue and hydrogen bonding with K1150 and E1210. | nih.gov |
| 1-Ethyl-1H-pyrazolo[3,4-b]pyridine | BRD9 | Predicted binding modes involving hydrogen bonds and π-π interactions within the bromodomain binding site. | researchgate.net |
| Pyrazolo[4,3-c]pyridine | TbPEX14 | Showed that the phenyl residue addresses a tryptophan pocket while an indole (B1671886) moiety fills a phenylalanine hotspot on the protein surface. | acs.org |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. In the context of pyrazole (B372694) derivatives, DFT calculations are employed to optimize molecular geometries, predict NMR chemical shifts, and analyze electronic properties like the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). nih.govtandfonline.com These calculations provide insights into the molecule's reactivity and intermolecular interaction potential. For example, DFT has been used to study plausible mechanistic routes for the formation of related pyrazolo[3,4-d]pyrimidine-4-amines, determining the more likely reaction pathway. researchgate.net Such theoretical analyses are valuable for understanding both the synthesis and the biological activity of these heterocyclic systems. mdpi.com
When an experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to generate a predictive model. This technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). This approach is critical for enabling structure-based drug design. For instance, a homology model of TbPEX14 was constructed using the NMR structure of its human counterpart, HsPEX14, as a template. acs.org This model was subsequently used in an in silico screening cascade to identify pyrazolo[4,3-c]pyridine derivatives as potential inhibitors. acs.org
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This process significantly narrows the field of candidates for subsequent experimental testing. Virtual screening workflows often begin with a pharmacophore model or a protein structure (either experimental or a homology model). researchgate.netnih.gov For example, a virtual screening based on a 3D structure-based pharmacophore model led to the identification of a 1-ethyl-1H-pyrazolo[3,4-b]pyridine derivative as a novel binder for bromodomain-containing protein 9 (BRD9). researchgate.netnih.gov Similarly, an in silico screening cascade using the aforementioned TbPEX14 homology model successfully identified a pyrazolo[4,3-c]pyridine hit from a virtual library. acs.org These examples highlight the power of computational screening to explore vast chemical spaces and discover novel bioactive compounds based on the pyrazolopyridine scaffold.
Advanced Biological and Biochemical Research of 1 Methyl 1h Pyrazolo 3,4 C Pyridin 3 Amine and Its Analogues
Investigation of Specific Biological Activities in Research Models
The unique structural scaffold of pyrazolo[3,4-c]pyridines and their analogues has prompted investigations into their interactions with various biological targets. These studies have unveiled their potential to modulate complex cellular functions through mechanisms such as the inhibition of protein-protein interactions and the direct inhibition of enzyme activity.
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. The development of small molecules that can disrupt these interactions is a key area of modern drug discovery. While direct research on 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine in this context is limited, studies on closely related isomers, such as pyrazolo[4,3-c]pyridines, have provided valuable insights into the potential of this chemical class to modulate PPIs.
A notable example of PPI modulation by pyrazolopyridine analogues is the inhibition of the interaction between peroxin 14 (PEX14) and peroxin 5 (PEX5). This interaction is crucial for the import of proteins into glycosomes, which are organelles essential for the metabolism of certain parasites, including Trypanosoma. nih.govacs.org The disruption of the PEX14-PEX5 complex leads to the mislocalization of glycosomal enzymes, which is fatal to the parasite. nih.govacs.org Consequently, inhibitors of this PPI are being explored as potential treatments for devastating infectious diseases caused by these pathogens. nih.govacs.org
Through structure-guided computational screening and subsequent optimization, a series of pyrazolo[4,3-c]pyridine derivatives have been identified as the first small-molecule inhibitors of the PEX14-PEX5 PPI. nih.govacs.org These compounds have demonstrated significant cellular activity against Trypanosoma brucei gambiense and Trypanosoma cruzi. nih.gov The optimization of these inhibitors was a multifaceted process, driven by X-ray crystallography, NMR binding data, and molecular dynamics simulations. nih.gov
The binding mode of these inhibitors involves the pyrazolo[4,3-c]pyridine core making favorable π-π interactions with key phenylalanine residues (Phe17 and Phe34) at the PPI interface. acs.org The various substituents on the pyrazolopyridine scaffold occupy hydrophobic pockets on the PEX14 surface, mimicking the binding of the native PEX5 protein. acs.org For instance, in some of the most potent inhibitors, a phenyl ring is buried in a tryptophan pocket, while a naphthalene (B1677914) system occupies another hydrophobic region. acs.org The precise orientation of the central pyrazolo[4,3-c]pyridine scaffold was found to be critical for potent inhibition. acs.org
It is important to note that the position of substituents on the pyrazole (B372694) ring significantly influences the binding affinity. For example, an N-2 regioisomer of a potent hit compound showed only modest inhibitory activity and did not bind to Trypanosoma brucei PEX14 in NMR experiments, in contrast to the active N-1 regioisomer. acs.org
Table 1: PEX14-PEX5 PPI Inhibition by a Pyrazolo[4,3-c]pyridine Derivative
| Compound | Target | Assay | EC50 (μM) | KD (μM) |
| Pyrazolo[4,3-c]pyridine derivative 1 | TbPEX14-PEX5 | AlphaScreen | 265 | 163 (NMR CSP) |
| Pyrazolo[4,3-c]pyridine derivative 1 | TcPEX14-PEX5 | AlphaScreen | 539 | Not Determined |
Data sourced from a study on pyrazolo[4,3-c]pyridines as PEX14-PEX5 inhibitors. acs.org
Biophysical techniques are instrumental in characterizing the direct binding of small molecules to their protein targets and in elucidating the thermodynamics and kinetics of these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of chemical shift perturbations (CSPs), has been a key tool in studying the binding of pyrazolopyridine analogues to their target proteins. acs.org
In the investigation of pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 interaction, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments were used to monitor changes in the chemical shifts of ¹⁵N-labeled PEX14 upon the addition of the inhibitor. acs.org Significant chemical shift perturbations in the protein's NMR spectrum upon ligand binding confirm a direct interaction and can be used to map the binding site on the protein surface. acs.org Furthermore, by titrating the protein with increasing concentrations of the compound, the dissociation constant (KD), a measure of binding affinity, can be determined. acs.org For the initial pyrazolo[4,3-c]pyridine hit, a KD of 163 μM was determined using NMR CSP analysis. acs.org
These biophysical assays are crucial for validating hits from initial screens and for guiding the structure-activity relationship (SAR) studies during the lead optimization process. They provide direct evidence of target engagement and quantitative data on binding affinity, which are essential for the development of potent and specific inhibitors.
Enzyme Inhibition Studies and Mechanistic Insights
In addition to modulating PPIs, pyrazolopyridine derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases. Kinases play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer. The pyrazolopyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
While specific kinase inhibition data for this compound is not extensively documented in publicly available research, numerous studies on related pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridines, have demonstrated their potent inhibitory activity against a wide range of kinases.
For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. tandfonline.com Through rational drug design and extensive SAR studies, compounds with picomolar inhibitory activity against TBK1 have been developed. tandfonline.com One of the most potent compounds from this series exhibited an IC₅₀ value of 0.2 nM against TBK1 and also displayed good selectivity when profiled against a panel of other kinases. tandfonline.com
In another study, 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a validated target in certain types of non-small cell lung cancer. nih.govsemanticscholar.org These inhibitors were designed to overcome resistance to existing ALK inhibitors, such as crizotinib, which can arise from mutations in the ALK kinase domain. nih.gov One of the lead compounds from this series displayed exceptional enzymatic activity with an IC₅₀ of less than 0.5 nM against both wild-type ALK and the L1196M mutant, which confers resistance to crizotinib. nih.govsemanticscholar.org This compound also showed potent inhibition of ROS1 kinase, another important target in cancer therapy. nih.govsemanticscholar.org
Furthermore, pyrazolo[3,4-g]isoquinolines, another class of pyrazolopyridine analogues, have been synthesized and shown to be a novel family of kinase inhibitors with varying selectivity profiles against a panel of kinases including Haspin, CLK1, and DYRK1A. nih.gov The inhibitory potency of these compounds was found to be highly dependent on the substitution pattern on the isoquinoline (B145761) ring. nih.gov
Table 2: Kinase Inhibition Profile of a 1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 10g)
| Kinase Target | IC50 (nM) |
| ALK (wild-type) | < 0.5 |
| ALK (L1196M mutant) | < 0.5 |
| ROS1 | < 0.5 |
Data for a potent 1H-pyrazolo[3,4-b]pyridine derivative from a study on ALK inhibitors. nih.govsemanticscholar.org
Understanding the molecular basis of how inhibitors bind to their target enzymes is crucial for the design of more potent and selective drugs. Molecular docking studies and co-crystal structures have provided detailed insights into the binding modes of pyrazolopyridine derivatives within the ATP-binding site of various kinases.
For the pyrazolo[3,4-b]pyridine-based ALK inhibitors, molecular docking studies revealed that the aminopyrazole moiety of the inhibitor forms key hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone of glutamate (B1630785) and methionine residues. nih.gov This interaction anchors the inhibitor in the ATP-binding pocket. The selectivity of these inhibitors can be attributed to specific interactions with other residues in the active site. For instance, a favorable interaction with the M1196 residue in the kinase domain of the ALK-L1196M mutant was observed, which is not present with the older inhibitor crizotinib. nih.gov
In the case of the pyrazolo[3,4-g]isoquinoline inhibitors, docking experiments also provided a putative binding mode within the ATP-binding site of the target kinases. nih.gov These computational models help to rationalize the observed SAR and guide the design of new analogues with improved potency and selectivity. The pyrazolopyridine core often serves as a scaffold that can be decorated with various substituents to optimize interactions with different regions of the kinase active site, thereby tuning the compound's activity and selectivity profile.
In Vitro Antiproliferative Research
The antiproliferative potential of pyrazolopyridines, including analogues of this compound, has been a significant area of investigation. The cytotoxicity and anticancer capabilities of this class of compounds are frequently linked to the induction of apoptotic cell death and the inhibition of protein kinases. nih.gov
A study focused on a series of novel 3,7-disubstituted pyrazolo[3,4-c]pyridines revealed significant antiproliferative activity. nih.gov The majority of the 3-(3-fluorophenyl) derivatives, in particular, demonstrated notable efficacy against various cancer cell lines. The antiproliferative activity of these target compounds was assessed against A2058 melanoma, DU145 prostate cancer, and PC3 prostate cancer cell lines. Many of these derivatives exhibited IC₅₀ values in the low micromolar range, specifically between 3.0 and 16.0 μM. nih.gov Among the most active compounds identified were 3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine and its 1-(4-methoxybenzyl)- analogue, which showed promising activity against all tested cell lines. nih.gov
Further research into related heterocyclic structures, such as pyrazolo[3,4-d]pyrimidines, has also yielded potent antiproliferative agents. One such derivative displayed a distinctive pattern of selectivity and potent activity, with a median growth inhibition (GI₅₀) of 1.71 μM against the CNS cancer SNB-75 cell line. rsc.org This compound also showed remarkable cell growth inhibition against non-small cell lung cancer (HOP-62), breast cancer (HS578T), and melanoma (MALME-3M) cell lines. rsc.org
The following table summarizes the in vitro antiproliferative activity of selected pyrazolo[3,4-c]pyridine and pyrazolo[3,4-d]pyrimidine analogues.
Table 1: In Vitro Antiproliferative Activity of Selected Pyrazolopyridine Analogues
| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) |
|---|---|---|---|---|
| 3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridines | A2058 | Melanoma | IC₅₀ | 3.0 - 16.0 |
| 3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridines | DU145 | Prostate Cancer | IC₅₀ | 3.0 - 16.0 |
| 3-(3-Fluorophenyl)pyrazolo[3,4-c]pyridines | PC3 | Prostate Cancer | IC₅₀ | 3.0 - 16.0 |
| Pyrazolo[3,4-d]pyrimidine derivative | SNB-75 | CNS Cancer | GI₅₀ | 1.71 |
| Pyrazolo[3,4-d]pyrimidine derivative | HOP-62 | Non-Small Cell Lung | - | High Inhibition |
| Pyrazolo[3,4-d]pyrimidine derivative | HS578T | Breast Cancer | - | High Inhibition |
In Vitro Antimicrobial and Antifungal Research
The antimicrobial properties of pyrazolopyridine derivatives have been explored against a range of bacterial and fungal pathogens, driven by the increasing challenge of drug-resistant microbes. researchgate.net
Research on a series of N-substituted-2-pyrazolo[3,4-c]pyridin-1-yl acetamide (B32628) derivatives demonstrated their activity against several bacterial strains. researchgate.net These compounds were tested against Escherichia coli, Staphylococcus aureus, Bacillus cereus, Proteus mirabilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The results indicated that some of the synthesized compounds exhibited slight activity, particularly against Gram-positive bacteria such as B. cereus and S. aureus. researchgate.net However, the same study investigated their antifungal potential against various Candida species, including C. albicans, C. guilliermondii, C. pseudotropicalis, and C. krusei, and found no significant antifungal activity. researchgate.net
Studies on the related pyrazolo[3,4-d]pyrimidine scaffold have also shown antibacterial potential. A library of these compounds, originally developed as kinase inhibitors, was screened against S. aureus and E. coli. All tested compounds displayed significant, dose-dependent bacteriostatic activity against both Gram-positive S. aureus and Gram-negative E. coli. nih.gov
Other related heterocyclic systems have shown more specific or potent activities. For instance, certain pyrazolo-1,2-benzothiazine derivatives exhibited potent antibiotic activity against multiple strains of S. aureus, including susceptible, methicillin-resistant, and multidrug-resistant strains, with MIC₉₀ values as low as 8.0 μg/mL. beilstein-journals.org In the realm of antifungal research, a series of pyrazolo[5,1-c] rsc.orgresearchgate.netnih.govtriazine derivatives showed specific activity against pathogenic fungi. One compound, incorporating an N-phenylpiperazine moiety, displayed the highest growth inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net
The following table provides an overview of the antimicrobial and antifungal screening results for various pyrazolopyridine analogues.
Table 2: In Vitro Antimicrobial and Antifungal Activity of Pyrazolopyridine Analogues
| Compound Class | Microorganism | Type | Activity |
|---|---|---|---|
| Pyrazolo[3,4-c]pyridine derivatives | Bacillus cereus | Bacterium | Slight |
| Pyrazolo[3,4-c]pyridine derivatives | Staphylococcus aureus | Bacterium | Slight |
| Pyrazolo[3,4-c]pyridine derivatives | Candida species | Fungus | Not Significant |
| Pyrazolo[3,4-d]pyrimidine derivatives | Staphylococcus aureus | Bacterium | Significant |
| Pyrazolo[3,4-d]pyrimidine derivatives | Escherichia coli | Bacterium | Significant |
Molecular Mechanisms of Action Investigations
Exploration of Receptor Binding and Ligand-Target Interactions
The biological activities of pyrazolopyridine analogues are often rooted in their ability to bind to and modulate the function of specific protein targets, particularly protein kinases. The pyrazolo[3,4-b]pyridine scaffold, for example, is a common fragment in the synthesis of kinase inhibitors. nih.gov The pyrazole portion of the molecule is well-suited to act as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with amino acid residues in the target's binding pocket, such as phenylalanine. nih.gov
Molecular docking studies have provided insights into these interactions. For instance, novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), including the crizotinib-resistant L1196M mutant. nih.gov Docking studies revealed that, unlike crizotinib, these derivatives engage in favorable interactions with the M1196 residue in the ALK kinase domain and form hydrogen bonds with K1150 and E1210. nih.gov
This scaffold has also been successfully employed to develop inhibitors of Tropomyosin receptor kinases (TRKs). A series of pyrazolo[3,4-b]pyridine derivatives were designed as TRK inhibitors, with one compound showing an IC₅₀ value of 56 nM against TRKA kinase. nih.gov Similarly, the pyrazolo[3,4-c]pyridazine core, a close isostere, has been used to create inhibitors of the ERK kinase. A crystal structure of human ERK2 complexed with a pyrazolo[3,4-c]pyridazine derivative has been reported, providing a detailed view of the ligand-target interactions at an atomic level. idrblab.net
Elucidation of Downstream Signaling Pathways and Cellular Responses
The interaction of pyrazolopyridine analogues with their molecular targets initiates a cascade of downstream signaling events, leading to observable cellular responses such as cell cycle arrest and apoptosis.
In antiproliferative studies, a pyrazolo[3,4-c]pyridine derivative was found to induce cell-cycle perturbations in PC-3 prostate cancer cells, specifically blocking the cells at the S phase of the cell cycle. nih.gov A related pyrazolo[3,4-d]pyrimidine analogue was shown to induce significant cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. rsc.org This G0/G1 arrest was partly attributed to the compound's ability to downregulate cyclin D1 and upregulate the cyclin-dependent kinase inhibitor p27kip1. Furthermore, this compound was found to significantly induce apoptosis at low micromolar concentrations. rsc.org
The inhibition of specific kinases by these compounds directly impacts major cellular signaling pathways. For example, TRK kinases, which are targets for some pyrazolo[3,4-b]pyridine derivatives, are known to activate downstream pathways including Ras/Erk, PLC-γ, and PI3K/Akt upon phosphorylation. nih.gov Inhibition of TRKs by these compounds would therefore disrupt these critical pathways, which are associated with cell proliferation, differentiation, and survival. nih.gov Another related compound, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol, has been linked to the modulation of cardiac contractility by anchoring protein kinase A (PKA) and PDE3B activation, which in turn reduces cellular cAMP levels. drugbank.com
Structure Activity Relationship Sar Studies for the 1 Methyl 1h Pyrazolo 3,4 C Pyridin 3 Amine Scaffold
Analysis of Regiospecificity and Isomeric Effects on Biological Activity
Pyrazolopyridine exists in five different isomeric forms ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), depending on the fusion of the pyrazole (B372694) and pyridine (B92270) rings. mdpi.com Furthermore, for unsubstituted scaffolds, tautomerism is possible (e.g., 1H- and 2H-pyrazolo[3,4-b]pyridines). The specific arrangement of nitrogen atoms and the resulting geometry and electronic properties of each isomer are critical determinants of biological activity.
Isomeric Scaffolds: The vast majority of research and development in this class has focused on the 1H-pyrazolo[3,4-b]pyridine isomer. nih.gov This is partly due to the greater calculated thermodynamic stability of the 1H-tautomer over the 2H-tautomer. mdpi.com This stability, combined with well-established synthetic routes, has made the [3,4-b] scaffold a more attractive starting point for many drug discovery programs. Different isomers present distinct arrangements of hydrogen bond donors and acceptors. For instance, the placement of the pyridine nitrogen in the [3,4-c] isomer relative to the pyrazole ring differs from the [3,4-b] isomer, which will fundamentally alter its potential interactions within a kinase hinge region or other binding sites. As a result, different isomers often exhibit completely different biological activity profiles and target selectivity.
Regiospecificity of Synthesis: The biological exploration of different isomers is often dictated by synthetic accessibility. The synthesis of pyrazolopyridines can sometimes yield a mixture of regioisomers, and the development of regiospecific synthetic methods is crucial for systematic SAR studies. nih.gov The ability to control the regiochemical outcome of a reaction determines which scaffolds can be efficiently produced and optimized. For the pyrazolo[3,4-c]pyridine scaffold, methods for selective functionalization have been developed, which is crucial for enabling its exploration in academic and industrial research. rsc.org
Rational Design Principles for Scaffold Optimization in Academic Research
The optimization of the 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold in an academic setting relies on several key rational design principles.
Scaffold-Based Design and Scaffold Hopping: The pyrazolopyridine core is often used as a bioisostere for the purine (B94841) ring of adenine, making it an excellent starting point for designing ATP-competitive kinase inhibitors. nih.govacs.org A common strategy is "scaffold hopping," where the pyrazolopyridine core is used to replace a different heterocyclic system from a known inhibitor in an attempt to improve potency, selectivity, or pharmacokinetic properties. nih.gov
Vectorial Functionalization: A critical principle for scaffold optimization is the ability to perform selective and predictable chemical modifications at various positions around the core. Recent advances have outlined strategies for the "vectorial functionalization" of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. This approach allows researchers to systematically introduce substituents at different positions (vectors) to probe interactions with a target protein. Key transformations include: rsc.org
N-1 and N-2: Alkylation reactions.
C-3: Suzuki–Miyaura cross-coupling reactions.
C-5: Buchwald–Hartwig amination.
C-7: Selective metalation followed by reaction with electrophiles.
This systematic approach is fundamental to building a clear SAR and optimizing a lead compound.
Structure-Based and Computer-Aided Drug Design (CADD): Modern drug design heavily relies on computational methods. Molecular docking studies are used to predict how different derivatives of the pyrazolo[3,4-c]pyridine scaffold might bind to a target protein. acs.orgnih.govnih.gov These models can help rationalize observed SAR—for example, why a bulky substituent decreases activity—and guide the design of new compounds with improved, complementary interactions. This CADD-based approach, combined with vectorial synthesis, provides a powerful and efficient cycle for scaffold optimization in academic research. nih.gov
Future Directions and Research Perspectives
Exploration of Novel Biological Targets and Therapeutic Areas
The structural similarity of the pyrazolo[3,4-c]pyridine core to purine (B94841) is a significant factor that suggests a broad range of potential biological applications. rsc.org Many cellular proteins contain purine-binding pockets, which implies that derivatives of this scaffold could be investigated as modulators for a variety of targets. rsc.org Research on related pyrazolopyridine isomers has already demonstrated activity across several therapeutic areas, providing a roadmap for future investigations into 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine derivatives.
Future research should focus on screening this scaffold against protein families known to interact with purine-like structures, particularly kinases. For example, different isomers of pyrazolopyridine have shown inhibitory activity against Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). nih.govnih.gov This suggests that derivatives of this compound could be developed as inhibitors for oncology or inflammatory conditions. Furthermore, the potential for these compounds to act as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy, warrants exploration. nih.gov In the realm of neurodegenerative diseases, related scaffolds have been investigated for their ability to bind to β-amyloid plaques, indicating a potential application in the diagnosis and monitoring of Alzheimer's disease. mdpi.com
| Potential Therapeutic Area | Exemplary Biological Target(s) | Rationale based on Related Scaffolds |
| Oncology | Kinases (e.g., TRK), PD-L1 | Pyrazolo[3,4-b]pyridine derivatives act as TRK inhibitors; Pyrazolo[4,3-b]pyridines can inhibit the PD-1/PD-L1 interaction. nih.govnih.gov |
| Inflammatory Diseases | Kinases (e.g., TBK1) | 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors. nih.gov |
| Neurodegenerative Diseases | β-amyloid plaques | Pyrazolo[3,4-b]pyridines have shown an affinity for amyloid plaques, suggesting use as imaging agents. mdpi.com |
| Virology & Infectious Diseases | Viral enzymes, Host kinases | The purine-like core could target viral polymerases or other enzymes that bind purine substrates. rsc.org |
Development of Advanced Synthetic Methodologies for Diverse Chemical Libraries
The creation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of the pyrazolo[3,4-c]pyridine scaffold. Future research will depend on the development and application of advanced, efficient, and regioselective synthetic methods. Recent studies have demonstrated the "vectorial functionalisation" of the 1H-pyrazolo[3,4-c]pyridine core, allowing for selective modification at multiple positions. rsc.orgresearchgate.netrsc.org
Building upon these foundations, future synthetic work should aim to streamline these multi-step processes, perhaps through the development of novel one-pot reactions or by employing flow chemistry to improve yields and scalability. The goal is to generate a wide array of analogues of this compound where substituents at each position can be systematically varied. This will enable a thorough investigation of structure-activity relationships (SAR).
| Position | Synthetic Methodology | Purpose and Potential |
| C-3 | Tandem C-H borylation and Suzuki–Miyaura cross-coupling | Introduction of diverse aryl and heteroaryl groups to explore interactions with target proteins. rsc.orgresearchgate.net |
| C-5 | Palladium-catalysed Buchwald–Hartwig amination | Installation of various amine-containing substituents to modulate solubility and hydrogen bonding. rsc.orgresearchgate.net |
| C-7 | Selective metalation (TMPMgCl·LiCl) and Negishi cross-coupling | Allows for late-stage functionalization with a range of electrophiles and aryl groups. rsc.orgresearchgate.net |
| N-1 / N-2 | Selective N-protection and N-alkylation reactions | Diversification at the nitrogen positions to fine-tune steric and electronic properties. rsc.orgresearchgate.net |
Applications in Chemical Biology as Molecular Probes and Tool Compounds
Beyond direct therapeutic applications, derivatives of this compound hold promise as molecular probes and tool compounds for chemical biology research. The development of high-affinity, selective ligands for specific biological targets can provide invaluable tools for studying cellular pathways and validating novel drug targets.
A key future direction is the design of fluorescent probes. Research on the isomeric pyrazolo[3,4-b]pyridine scaffold has shown that certain derivatives possess interesting photophysical properties and can selectively bind to and image β-amyloid plaques in brain tissue. mdpi.com By incorporating fluorophores or other reporter tags onto the this compound scaffold, researchers could develop novel probes for fluorescence microscopy, flow cytometry, or high-throughput screening assays. Additionally, biotinylated or photo-crosslinkable derivatives could be synthesized to facilitate target identification and proteomic studies.
Integration of Cheminformatics and Machine Learning for De Novo Scaffold Design and Optimization
The integration of computational methods is poised to accelerate the development of novel compounds based on the this compound scaffold. Cheminformatics and machine learning (ML) have become indispensable tools in modern drug discovery for processing large datasets, predicting molecular properties, and guiding synthetic efforts. nih.govmdpi.comresearchgate.net
Future research should leverage these computational tools in several ways. Firstly, ML-based Quantitative Structure-Activity Relationship (QSAR) models can be developed as more biological data for this scaffold becomes available. mdpi.com These models can predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize. Secondly, de novo design algorithms can use the pyrazolo[3,4-c]pyridine core as a starting fragment to generate novel molecular structures with optimized properties. nih.gov Thirdly, molecular docking and dynamics simulations, as have been used for related scaffolds, can elucidate the binding modes of active compounds, providing insights for rational, structure-based drug design. nih.govnih.gov This computational-experimental cycle will enable a more efficient exploration of the chemical space around this promising scaffold.
Q & A
Q. What are the established synthetic routes for 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine?
Answer: The synthesis typically involves cyclocondensation reactions using substituted pyrazole or pyridine precursors. For example:
- Route A: Reacting 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA), followed by purification via column chromatography .
- Route B: Utilizing brominated nicotinonitrile intermediates to introduce substituents at specific positions, as demonstrated in the synthesis of structurally analogous pyrazolo-pyridines .
Key Considerations:
Q. How is the purity and structural integrity of this compound validated?
Answer: A multi-technique approach is employed:
- 1H/13C NMR: Confirms chemical environment and substituent positions. For example, aromatic protons appear at δ 7.2–8.6 ppm, while methyl groups resonate near δ 2.5–3.0 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 161.16 for the unsubstituted derivative) .
- Elemental Analysis: Ensures stoichiometric consistency (e.g., C: 69.35%, H: 5.24%, N: 16.17% for a methoxy-substituted analog) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Answer:
- Temperature Control: Reflux in toluene (110°C) enhances cyclization efficiency compared to lower temperatures .
- Catalyst Screening: TFA outperforms other Brønsted acids (e.g., HCl) in promoting regioselective amination .
- Solvent-Free Approaches: Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) for analogous pyrazolo-pyrimidines .
Data-Driven Example:
| Condition | Yield (%) | Reference |
|---|---|---|
| Toluene + TFA, reflux | 75–85 | |
| Acetonitrile, RT | 40–50 |
Q. What strategies address regioselectivity challenges during functionalization?
Answer:
- Directing Groups: Electron-withdrawing substituents (e.g., -NO2) at the pyridine ring direct electrophilic substitution to the para position .
- Metal Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki reaction) enables selective C–H functionalization at the 4-position .
- Computational Modeling: DFT calculations predict reactivity hotspots, guiding substituent placement .
Q. How are contradictions in spectroscopic data resolved during characterization?
Answer:
- Comparative Analysis: Cross-referencing NMR data with structurally similar compounds (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives) identifies anomalies .
- X-ray Crystallography: Resolves ambiguities in tautomeric forms or regiochemistry. SHELX software refines crystal structures to confirm bond lengths and angles .
- Dynamic NMR: Detects rotational barriers in substituents causing signal splitting .
Q. What computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking: Screens against kinase targets (e.g., MNK1) using AutoDock Vina to estimate binding affinity (ΔG ≤ −8 kcal/mol suggests strong inhibition) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC50 values for anti-inflammatory or anticancer activity .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What safety protocols are recommended for handling this compound?
Answer:
Q. How are selective functionalization and late-stage modifications achieved?
Answer:
- Protecting Groups: tert-Butoxycarbonyl (Boc) shields amines during halogenation or alkylation .
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties to alkyne-substituted derivatives .
- Enzymatic Catalysis: Lipases enable enantioselective acylations of chiral intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
